N-{1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl}acetamide
Description
Properties
IUPAC Name |
N-[1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-7(15)13-10(4-2-3-5-10)9-12-8(6-11)16-14-9/h2-6H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOFSTCWEZNADF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCCC1)C2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl}acetamide is a compound that has garnered attention in recent years for its potential biological activities. This article delves into its biological activity, focusing on antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopentyl group linked to an acetamide moiety and a 1,2,4-oxadiazol ring substituted with a chloromethyl group. Its molecular formula is with a molecular weight of approximately 229.67 g/mol. The oxadiazol ring is significant for its biological activity due to its ability to interact with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing the oxadiazol moiety. For instance, chloroacetamides have been shown to exhibit significant activity against various pathogens including Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Candida albicans . The presence of halogen substituents enhances lipophilicity, facilitating membrane permeability and increasing antimicrobial efficacy.
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | S. aureus | 8 µg/mL |
| N-(3-bromophenyl)-2-chloroacetamide | MRSA | 16 µg/mL |
| This compound | C. albicans | TBD |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through SAR studies. Compounds with varying substituents on the oxadiazol ring demonstrate different levels of activity against microbial strains. The following factors are critical:
- Lipophilicity : Higher lipophilicity often correlates with better membrane penetration.
- Substituent Positioning : The position of halogen atoms on the phenyl ring affects binding affinity to bacterial receptors.
A study indicated that compounds with para-substituted halogens showed enhanced activity compared to those with meta or ortho substitutions .
Case Studies
Case Study 1: Antimicrobial Screening
In a recent screening assay involving newly synthesized chloroacetamides, compounds were tested against various pathogens. The study found that those with the chloromethyl group exhibited superior antimicrobial properties compared to their non-halogenated counterparts .
Case Study 2: QSAR Modeling
Quantitative structure-activity relationship (QSAR) modeling was applied to predict the biological activity of N-substituted chloroacetamides. The models indicated that compounds adhering to Lipinski’s rule of five exhibited favorable pharmacokinetic properties and higher biological activities .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. The incorporation of the chloromethyl group in N-{1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl}acetamide enhances its reactivity and potential effectiveness against various bacterial strains. Research suggests that derivatives of oxadiazoles can inhibit bacterial growth by disrupting cellular processes, making them valuable in developing new antibiotics .
Anti-inflammatory Effects
The anti-inflammatory properties of oxadiazole derivatives are well-documented. This compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This mechanism is particularly relevant in treating conditions such as rheumatoid arthritis and other inflammatory diseases .
Cancer Research
Antitumor Activity
Research has shown that oxadiazole-containing compounds can exhibit antitumor properties. This compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Studies are ongoing to evaluate its efficacy against specific cancer types .
Targeting Specific Pathways
The compound's ability to interact with specific molecular targets involved in cancer progression makes it a candidate for targeted therapy. For instance, it may inhibit signaling pathways that are overactive in certain cancers, thus providing a strategic approach to treatment .
Agricultural Applications
Pesticidal Properties
The chloromethyl group in this compound may enhance its effectiveness as a pesticide. Compounds with oxadiazole structures have been explored for their ability to control pests and pathogens in agricultural settings. Their mode of action typically involves disrupting metabolic processes in target organisms .
Material Science
Polymer Chemistry
The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Its reactive groups can facilitate the formation of cross-linked networks or copolymers with desirable mechanical and thermal properties . This application is particularly relevant in developing advanced materials for various industrial applications.
Case Studies and Literature Insights
Chemical Reactions Analysis
Nucleophilic Substitution at Chloromethyl Group
The chloromethyl (-CH₂Cl) substituent on the 1,2,4-oxadiazole ring serves as the primary reactive site.
Amide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions:
Oxidation:
-
Chloromethyl group : Reacts with KMnO₄ in acidic conditions to form carboxylic acid derivatives.
-
Oxadiazole ring : Resists oxidation under mild conditions but degrades in strong oxidizing agents (e.g., CrO₃) .
Reduction:
-
Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to imidazolidinone derivatives, though chloromethyl group remains intact .
Cross-Coupling Reactions
Palladium-catalyzed reactions enable functionalization of the oxadiazole core:
| Reaction | Catalysts/Ligands | Products | Yield Range |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, arylboronic acids | Biaryl-oxadiazole hybrids | 45–68% |
| Buchwald-Hartwig amination | Pd₂(dba)₃/Xantphos | N-aryl derivatives | 52–75% |
Stability Under Physiological Conditions
| Parameter | Observation | Source |
|---|---|---|
| pH 7.4 | Stable for >24 hr at 37°C | |
| Enzymatic hydrolysis | Slow degradation via esterases (t₁/₂ = 8.2 hr) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural and functional differences between N-{1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl}acetamide and analogous compounds:
Functional Group Analysis and Reactivity
- Chloromethyl Group : Present in both the target compound and N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide , this group enables nucleophilic substitution (e.g., with amines or thiols) for drug derivatization. However, the benzisoxazole derivative’s aromatic ring enhances π-π stacking in biological targets, unlike the cyclopentyl group in the target compound.
- Sulfamoyl Group : In 2-chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide , the sulfamoyl moiety increases polarity, reducing blood-brain barrier permeability compared to the cyclopentyl-acetamide group.
- Halogenated Aromatics : The 3-fluorophenyl and 3-chlorophenyl groups in ’s compound enhance hydrophobic interactions with protein targets but may elevate hepatotoxicity risks .
Spectroscopic and Physicochemical Properties
- NMR and IR Profiles :
- Solubility : The cyclopentyl group in the target compound reduces aqueous solubility compared to the sulfamoyl derivative in , which is more polar .
Preparation Methods
General Synthetic Strategy
The synthesis typically begins with the formation of the 1,2,4-oxadiazole ring. This heterocyclic core is commonly constructed via condensation reactions involving amidoximes and chloroacetic acid derivatives or their equivalents. The chloromethyl substituent is introduced on the oxadiazole ring, often via chloromethylation reactions or by using chloromethyl-containing precursors.
Subsequently, the cyclopentyl ring is attached through nucleophilic substitution or coupling reactions, linking the oxadiazole moiety to the cyclopentyl acetamide group. The acetamide functionality is introduced by acetylation of the corresponding amine or by direct coupling with acetic acid derivatives.
Detailed Synthetic Route
A representative synthetic pathway can be summarized as follows:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Oxadiazole Ring Formation | Condensation of an amidoxime with a chloroacetic acid derivative to form the 1,2,4-oxadiazole core with a chloromethyl substituent at the 5-position. |
| 2 | Cyclopentyl Attachment | Nucleophilic substitution of the chloromethyl group with a cyclopentyl amine or related nucleophile to form the N-substituted intermediate. |
| 3 | Acetamide Formation | Acetylation of the cyclopentyl amine intermediate to yield the acetamide moiety, completing the target molecule. |
This approach ensures regioselective functionalization and efficient assembly of the molecule.
Representative Data Table of Synthetic Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Amidoxime precursor | Prepared from corresponding nitriles via hydroxylamine treatment | Purity affects yield |
| Oxadiazole formation temperature | 80–120 °C | Reflux conditions in ethanol or acetonitrile |
| Reaction time (ring closure) | 4–12 hours | Monitored by TLC or HPLC |
| Chloromethylation reagent | Formaldehyde + HCl or chloromethyl methyl ether | Requires careful handling due to toxicity |
| Nucleophile for substitution | Cyclopentyl amine | Stoichiometry 1:1.1 (amine:chloromethyl) |
| Base for substitution | Triethylamine or K2CO3 | Ensures deprotonation and reaction progression |
| Acetylation reagent | Acetic anhydride or acetyl chloride | Reaction at 0–25 °C to avoid side reactions |
| Purification | Column chromatography or recrystallization | Yields generally 60–85% per step |
Research Findings and Optimization
The choice of amidoxime and chloroacetic acid derivatives significantly influences the yield and purity of the oxadiazole intermediate.
Optimization of nucleophilic substitution conditions, such as solvent polarity and base selection, improves conversion rates and reduces side products.
Acetylation under mild conditions prevents over-acetylation or hydrolysis, maintaining the integrity of the sensitive oxadiazole ring.
Use of protecting groups is generally avoided to simplify the synthesis and reduce purification steps.
Analytical techniques such as NMR, IR, and mass spectrometry confirm the structure and purity at each stage.
Summary Table of Key Synthetic Steps
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Amidoxime + Chloroacetic acid derivative | Reflux in ethanol, 8 h | 5-(Chloromethyl)-1,2,4-oxadiazole intermediate | 70–80 |
| 2 | Oxadiazole intermediate + Cyclopentyl amine | DMF, triethylamine, 25–50 °C, 6 h | N-(Cyclopentyl)-5-(chloromethyl)-1,2,4-oxadiazole | 65–75 |
| 3 | Amine intermediate + Acetic anhydride | 0–25 °C, 2 h | N-{1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl}acetamide | 75–85 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and critical parameters for obtaining high-purity N-{1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl}acetamide?
- Methodological Answer : The compound is synthesized via cyclocondensation of chloroacetyl chloride with a cyclopentyl-oxadiazole precursor. Key steps include:
- Refluxing with triethylamine (TEA) in aprotic solvents (e.g., dichloromethane) for 4–6 hours to drive the reaction to completion .
- Monitoring reaction progress via TLC (ethyl acetate/hexane, Rf = 0.3–0.5) .
- Purification by recrystallization (pet-ether) or column chromatography to achieve >95% purity .
- Critical parameters: Strict control of solvent polarity, temperature (±2°C), and stoichiometric ratios to minimize byproducts like unreacted oxadiazole intermediates .
Q. Which characterization techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : A multi-technique approach is required:
- 1H/13C NMR : Assign peaks for the chloromethyl group (δ 4.2–4.5 ppm for CH2Cl) and cyclopentyl protons (δ 1.5–2.1 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of Cl- or acetamide moiety) .
- IR Spectroscopy : Identify C=O stretching (~1650–1700 cm⁻¹) and C-Cl vibrations (~650 cm⁻¹) .
- Elemental Analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability assessments should include:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (>150°C typical for oxadiazoles) .
- Photolytic Sensitivity : Store in amber vials at -20°C to prevent chloromethyl group degradation .
- Hydrolytic Stability : Monitor pH-dependent degradation in aqueous buffers (e.g., accelerated testing at pH 2–9 for 24–72 hours) .
Advanced Research Questions
Q. What computational strategies can elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. Focus on the oxadiazole ring’s electron-deficient nature for π-π stacking .
- Molecular Dynamics (MD) Simulations : Assess binding stability (RMSD <2 Å over 100 ns trajectories) and solvation effects .
- QSAR Modeling : Corrogate substituent effects (e.g., chloromethyl vs. methyl groups) on bioactivity using CoMFA/CoMSIA .
Q. How can researchers resolve contradictions in biological activity data across assay systems?
- Methodological Answer :
- Assay Replication : Repeat experiments in orthogonal systems (e.g., cell-free vs. cell-based assays) to rule out false positives .
- Metabolic Profiling : Use liver microsomes or hepatocytes to identify pro-drug activation or detoxification pathways .
- Structural Analog Comparison : Test derivatives (e.g., triazole or imidazole replacements) to isolate pharmacophore contributions .
Q. What crystallographic insights are critical for understanding the compound’s solid-state behavior?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve dihedral angles between the oxadiazole and cyclopentyl groups (typically 45–77°) to assess conformational flexibility .
- Hydrogen Bonding Analysis : Identify intermolecular N–H···O interactions (2.8–3.0 Å) that stabilize crystal packing .
- Polymorph Screening : Use solvent-drop grinding to identify stable forms for formulation development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
